(5-Bromofuran-2-yl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is a complex organic compound that features a pyrimidine core substituted with piperazine and furan groups
Properties
Molecular Formula |
C19H25BrN6O2 |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5-bromofuran-2-yl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H25BrN6O2/c1-14-21-17(24-7-5-23(2)6-8-24)13-18(22-14)25-9-11-26(12-10-25)19(27)15-3-4-16(20)28-15/h3-4,13H,5-12H2,1-2H3 |
InChI Key |
CADGIDANIOVKPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)Br)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles like amines (for substitution). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while substitution of the bromine atom with an amine results in the formation of an aminated derivative .
Scientific Research Applications
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . The exact pathways and molecular targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with potential acetylcholinesterase inhibitory activity.
4-(5-Bromofuran-2-carbonyl)piperazin-1-yl]-(5-bromofuran-2-yl)methanone: A structurally related compound with similar functional groups.
Uniqueness
4-[4-(5-BROMOFURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-METHYL-6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDINE is unique due to its specific substitution pattern on the pyrimidine core, which imparts distinct chemical and biological properties. Its combination of piperazine and furan groups makes it a versatile scaffold for the development of new therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
